molecular formula C10H13NO B1654372 N,2,3-trimethylbenzamide CAS No. 223553-34-2

N,2,3-trimethylbenzamide

Cat. No.: B1654372
CAS No.: 223553-34-2
M. Wt: 163.22 g/mol
InChI Key: ZSQRWYLBOHBUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-Trimethylbenzamide is a small molecule organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is identified under CAS Registry Number 6935-65-5 . This compound belongs to the class of benzamide derivatives, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery research. For instance, substituted benzamides have been explored as key structural components in the development of potent and selective inhibitors for targets like sirtuin-2 deacetylase (SIRT2), which is a subject of interest in neurodegenerative disease research . Similarly, N-methylated heterocyclic amines derived from complex synthetic pathways serve as crucial building blocks for FDA-approved kinase inhibitors such as Pazopanib, underscoring the importance of structured nitrogen-containing compounds in creating pharmacologically active agents . As a defined chemical entity, this compound is a valuable reference standard and building block for synthetic organic chemistry applications. Researchers utilize this compound in method development, catalysis studies, and the synthesis of more complex molecules for pharmaceutical and material science investigations. This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223553-34-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,2,3-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-9(8(7)2)10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI Key

ZSQRWYLBOHBUFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)NC)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)C

Origin of Product

United States

Mechanistic Investigations of N,2,3 Trimethylbenzamide Reactions

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the characterization of transient intermediates are central to understanding the chemical behavior of N,2,3-trimethylbenzamide. While direct kinetic studies on this specific molecule are not extensively documented in the reviewed literature, general principles of benzamide (B126) reactivity can be applied to infer its behavior.

Kinetic Studies of Benzamide Formation and Transformation Reactions

Kinetic studies are instrumental in determining the rates and mechanisms of chemical reactions. For benzamides, formation typically occurs through the reaction of a benzoic acid derivative with an amine. The transformation of benzamides can proceed through various pathways, including hydrolysis, reduction, and rearrangement, with the reaction kinetics being highly dependent on the specific conditions and the substitution pattern of the benzamide.

In the context of related benzamides, studies have shown that the rate of transformations can be significantly influenced by both electronic and steric factors. For instance, in the nickel-catalyzed denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones to form ortho-alkyl secondary benzamides, a notable steric acceleration was observed for substrates with substituents at the 8-position (ortho to the forming amide). mdpi.com This suggests that the steric environment around the amide core can play a crucial role in the reaction rate, a factor that would be relevant for the 2,3-dimethyl substitution pattern of this compound.

Radical-Mediated Processes in Amide Cleavage and Functionalization

Radical-mediated reactions offer a powerful tool for the cleavage and functionalization of otherwise inert chemical bonds, including the robust amide bond. The cleavage of tertiary amides, a class to which this compound belongs (assuming the nitrogen is di-substituted), can be achieved through radical-polar crossover processes. nih.govrsc.org

A proposed mechanism for the cleavage of tertiary amides involves the generation of a nitrogen-centered radical cation via a single electron transfer (SET) mechanism, often facilitated by a catalyst system like CuBr₂/Selectfluor. nih.govrsc.org This is followed by a hydrogen atom abstraction (HAA) from a benzylic position to form a benzylic radical. This radical is then oxidized to a carbocation, leading to the cleavage of the N-C bond and the formation of an acyl fluoride (B91410) intermediate. nih.govrsc.org Deuterium kinetic isotope effect (KIE) studies on related systems have indicated that the C-H bond cleavage is likely involved in the rate-determining step of the reaction. nih.gov

While no specific studies on this compound are available, it is plausible that it could undergo similar radical-mediated cleavage, with the initial radical abstraction potentially occurring at one of the methyl groups on the benzene (B151609) ring or at the N-alkyl group.

Characterization of Transition States and Energy Profiles

The characterization of transition states and the mapping of energy profiles are often achieved through computational chemistry, providing a deeper understanding of reaction mechanisms. For complex multi-step reactions, such as the one-pot synthesis of isoindolinone-linked bis-heterocycles from benzamide precursors, density functional theory (DFT) calculations have been employed to investigate possible reaction pathways and their corresponding energy profiles. acs.org

In the context of carboxylate-assisted C-H activation, computational studies have helped to elucidate the role of the carboxylate group in facilitating deprotonation through a concerted metalation-deprotonation (CMD) mechanism. scispace.com These computational models can predict reactive sites and rationalize the observed selectivity in reactions. For this compound, computational studies could similarly be used to model its interaction with catalysts and predict the most likely pathways for its transformations, taking into account the specific steric and electronic effects of its trimethyl substitution pattern.

C-H Activation and Functionalization within Trimethylbenzamide Systems

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. nih.govrutgers.edu In benzamide systems, the amide group can act as a directing group, facilitating the activation of ortho C-H bonds by a transition metal catalyst.

While specific studies on the C-H activation of this compound are scarce, research on related isomers provides valuable insights. For instance, manganese-catalyzed methylation has been achieved on substrates with various monodentate directing groups, including amides. nih.gov Rhodium(III)-catalyzed C-H activation of arenes bearing nitrogen directing groups is also a well-established method for forming C-C, C-N, and C-O bonds. snnu.edu.cn In a palladium/chiral norbornene cooperative catalysis, 2-bromo-N,N,3-trimethylbenzamide (a positional isomer) was used in the synthesis of ferrocenes with axial and planar chiralities, highlighting the utility of trimethyl-substituted benzamides in C-H activation contexts. acs.org

The presence of the 2-methyl group in this compound could potentially influence the regioselectivity of C-H activation, possibly favoring activation at the less sterically hindered C6 position or even at the methyl groups themselves under certain conditions.

Intramolecular Cyclization and Rearrangement Mechanisms of Benzamide Precursors

Intramolecular cyclization of benzamide precursors is a common strategy for the synthesis of nitrogen-containing heterocyclic compounds, such as isoindolinones. acs.orgresearchgate.net These reactions can be catalyzed by transition metals like palladium. acs.orgresearchgate.net

For example, the intramolecular direct amination of benzylic C-H bonds in 2,6-dimethyl-N-(8-quinolinyl)benzamides has been shown to produce 7-methyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-ones. researchgate.net A proposed mechanism involves the directed activation of a benzylic C-H bond by a palladium catalyst, followed by reductive elimination to form the C-N bond and close the ring. researchgate.net In another study, an N-(2-naphthyl)trimethylbenzamide underwent oxidative cyclization to an isoindolinone. acs.org

These examples suggest that a suitably substituted this compound precursor could undergo intramolecular cyclization. For instance, if the N-substituent contains a reactive site, cyclization could be directed by the amide group. The 2- and 3-methyl groups on the benzoyl moiety would be expected to influence the electronic properties and steric environment of the cyclization, potentially affecting the reaction's feasibility and selectivity.

Influence of Substituent Effects on Reaction Selectivity and Rate

The substituents on a benzamide ring and on the amide nitrogen play a critical role in determining the selectivity and rate of its reactions. Electronic effects can alter the nucleophilicity or electrophilicity of the reacting centers, while steric effects can hinder or promote certain reaction pathways.

In the context of benzamide reactions, it has been observed that:

Steric Acceleration: In the Ni-catalyzed denitrogenative coupling of benzotriazinones, ortho-substituents on the benzotriazinone core led to an unexpected steric acceleration, resulting in faster reactions and higher yields. mdpi.com This could be relevant for the 2,3-dimethyl substitution of this compound.

Directing Group Effects: Methyl substituents can act as directing groups in electrophilic substitution reactions. For example, in N,N,3-trimethyl-4-(pinacolborato)benzamide, the 3-methyl group directs electrophilic substitution to the para position.

Electronic Effects: In the transamidation of tertiary amides, electron-deficient N-aryl substituents led to satisfactory yields, whereas electron-rich motifs did not improve the yield. nih.gov

For this compound, the three methyl groups would collectively exert an electron-donating effect on the benzene ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The steric bulk of the 2- and 3-methyl groups would also be a significant factor in reactions involving the amide group or the ortho positions of the ring.

Reaction TypeSubstituent PositionObserved Effect on Related BenzamidesPotential Implication for this compoundReference
Ni-catalyzed Couplingortho-substituentSteric accelerationThe 2-methyl group might influence reaction rates. mdpi.com
Electrophilic Substitution3-methylDirects to para positionThe 3-methyl group could influence regioselectivity.
TransamidationN-arylElectron-withdrawing groups favor the reactionThe electronic nature of the N-substituent would be critical. nih.gov
C-H Activation2,6-dimethylFacilitates intramolecular cyclizationThe 2-methyl group could participate in or direct cyclization reactions. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N,2,3 Trimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The analysis of N,2,3-trimethylbenzamide would involve a combination of 1D (¹H, ¹³C) and 2D NMR techniques to confirm its constitution and stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, the two aromatic methyl protons, and the amide proton. The aromatic region would display a complex pattern due to the 1,2,3-trisubstitution on the benzene (B151609) ring.

Amide Proton (N-H): A broad singlet is anticipated, typically in the range of 6.0-8.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear between 7.0 and 7.4 ppm. The proton at C6 (ortho to the amide) would likely be the most downfield due to the anisotropic effect of the carbonyl group. The protons at C4 and C5 would show characteristic ortho- and meta-couplings.

N-Methyl Protons (N-CH₃): A doublet is expected around 2.9-3.1 ppm due to coupling with the adjacent N-H proton (³J ≈ 4-5 Hz). In some cases, due to restricted rotation or solvent effects, this signal might appear as a singlet.

Aromatic Methyl Protons (Ar-CH₃): Two distinct singlets are predicted for the methyl groups at the C2 and C3 positions, likely appearing in the range of 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H6.0 - 8.5Broad Singlet (br s)-
Ar-H (C6-H)~7.3 - 7.5Doublet (d)~7.5 - 8.0
Ar-H (C4-H, C5-H)~7.0 - 7.3Multiplet (m)-
N-CH₃~2.9 - 3.1Doublet (d)~4 - 5
Ar-CH₃ (C2 or C3)~2.2 - 2.5Singlet (s)-
Ar-CH₃ (C2 or C3)~2.2 - 2.5Singlet (s)-

The ¹³C NMR spectrum provides key information on the carbon framework of the molecule. For this compound, ten distinct signals are expected.

Carbonyl Carbon (C=O): This signal is typically found significantly downfield, in the range of 168-172 ppm.

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbon attached to the amide group (C1) would be around 135-140 ppm. The carbons bearing the methyl groups (C2, C3) would also be in the quaternary region (130-140 ppm). The protonated aromatic carbons (C4, C5, C6) would appear in the 125-130 ppm range.

N-Methyl Carbon (N-CH₃): This carbon signal is anticipated around 26-28 ppm.

Aromatic Methyl Carbons (Ar-CH₃): The signals for the two aromatic methyl groups are expected in the range of 15-22 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O168 - 172
Ar-C (C1)135 - 140
Ar-C (C2, C3)130 - 140
Ar-C (C4, C5, C6)125 - 130
N-CH₃26 - 28
Ar-CH₃ (at C2)15 - 22
Ar-CH₃ (at C3)15 - 22

To unambiguously assign the ¹H and ¹³C signals and confirm the structure, several 2D NMR experiments would be employed nih.govopenpubglobal.com.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent aromatic protons (e.g., C5-H with C4-H and C6-H) and between the N-H proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C4/H4, C5/H5, C6/H6, the N-methyl group, and the two aromatic methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of the molecule. Key expected correlations would include the N-H and N-CH₃ protons to the carbonyl carbon (C=O) and C1; the aromatic protons to neighboring and quaternary aromatic carbons; and the aromatic methyl protons to C2, C3, and C4.

The amide C-N bond in this compound has a significant double bond character due to resonance, which restricts rotation around this bond azom.com. This restriction can lead to the existence of two distinct planar conformers, or rotamers (cis and trans), where the aromatic ring and the N-methyl group are either on the same or opposite sides of the C-N bond.

At room temperature, the rotation might be fast on the NMR timescale, resulting in a single set of averaged signals montana.edu. However, at lower temperatures, the rotation can be slowed down sufficiently to observe separate signals for each rotamer. This phenomenon is studied using Dynamic NMR (DNMR) spectroscopy nih.govnih.gov. For this compound, cooling the sample would likely lead to the broadening and eventual splitting of the signals for the N-methyl group and the aromatic protons (especially C6-H), providing two distinct sets of peaks corresponding to the cis and trans rotamers. By analyzing the line shapes of these signals at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for the C-N bond rotation researchgate.net. The presence of a methyl group at the ortho position (C2) can sterically influence the conformational preference and increase the rotational barrier compared to unsubstituted N-methylbenzamide niscpr.res.innih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. The spectra are expected to be dominated by vibrations of the amide group and the substituted aromatic ring.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ in the IR spectrum, characteristic of a secondary amide N-H group. The position and broadness are sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of amides, expected to appear in the range of 1640-1680 cm⁻¹ nih.gov. Its exact position is influenced by electronic and steric effects, as well as hydrogen bonding.

Amide II Band (N-H Bend and C-N Stretch): This band, resulting from a mix of N-H in-plane bending and C-N stretching, is found between 1510-1570 cm⁻¹ nih.gov.

Aromatic C=C Stretches: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, appearing around 1250-1350 cm⁻¹ nih.gov.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H StretchAmide N-H3300 - 3400Medium-Strong
Aromatic C-H StretchAr-H3000 - 3100Medium
Aliphatic C-H Stretch-CH₃2850 - 3000Medium
Amide IC=O Stretch1640 - 1680Strong
Aromatic C=C StretchAr C=C1450 - 1600Medium-Strong
Amide IIN-H Bend / C-N Stretch1510 - 1570Medium-Strong
Amide IIIC-N Stretch / N-H Bend1250 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₁₁H₁₅NO), the exact molecular weight is 177.1154 g/mol .

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z = 177. The fragmentation pattern would likely proceed through several characteristic pathways for benzamides:

Formation of the Acylium Ion: The most common fragmentation pathway for benzamides is the cleavage of the C-N bond to form a stable acylium ion. In this case, it would be the 2,3-dimethylbenzoyl cation at m/z = 133. This is often the base peak in the spectrum. [C₇H₄(CH₃)₂CONHCH₃]⁺˙ → [C₇H₄(CH₃)₂CO]⁺ + ˙NHCH₃

Loss of a Methyl Radical: The molecular ion could lose a methyl radical (˙CH₃) from one of the aromatic positions to form an ion at m/z = 162.

Fragmentation of the Acylium Ion: The acylium ion at m/z = 133 can further fragment by losing carbon monoxide (CO) to yield a dimethylphenyl cation at m/z = 105. [C₇H₄(CH₃)₂CO]⁺ → [C₇H₄(CH₃)₂]⁺ + CO

Alpha-Cleavage: Cleavage alpha to the nitrogen atom could result in the loss of a hydrogen radical to form an iminium ion at m/z = 176.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Ion Structure Fragmentation Pathway
177[C₁₁H₁₅NO]⁺˙Molecular Ion (M⁺˙)
162[C₁₀H₁₂NO]⁺M⁺˙ - ˙CH₃
133[C₉H₉O]⁺M⁺˙ - ˙NHCH₃ (2,3-dimethylbenzoyl cation)
105[C₈H₉]⁺[m/z 133] - CO (dimethylphenyl cation)
77[C₆H₅]⁺Further fragmentation of aromatic ring

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the molecular structure, conformation, and intermolecular interactions of this compound.

Determination of Molecular Conformation and Torsional Angles in the Solid State

A key aspect of the single-crystal X-ray diffraction analysis of this compound would be the determination of its molecular conformation in the solid state. This is largely defined by the torsional angles between the constituent parts of the molecule. Of particular interest would be the torsional angle between the plane of the benzene ring and the plane of the amide group. This angle is influenced by the electronic effects of the substituents and the steric hindrance imposed by the ortho- and meta-methyl groups.

For a comprehensive analysis, a data table of key torsional angles would be generated from the refined crystallographic model.

Torsional AngleAtom SequenceValue (°)
Data Not Available

Identification and Quantification of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, N-H⋯π)

Hydrogen bonding is a critical directional interaction that often dictates the supramolecular assembly in benzamides. In the case of this compound, the presence of an N-H group on the amide allows for the formation of N-H⋯O hydrogen bonds, where the carbonyl oxygen of a neighboring molecule acts as the acceptor. These interactions typically form chains or dimeric motifs.

Additionally, weaker C-H⋯O and potential N-H⋯π interactions would be investigated. C-H⋯O interactions involve the methyl or aromatic C-H groups as donors and the amide oxygen as an acceptor. N-H⋯π interactions, where the N-H group interacts with the electron-rich π-system of a neighboring benzene ring, are also plausible. A detailed geometric analysis of these interactions would be tabulated.

Hydrogen Bond TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Data Not Available

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. A PXRD pattern of a pure, crystalline sample of this compound would serve as a unique fingerprint for this specific solid-state form. The pattern consists of a series of diffraction peaks at specific scattering angles (2θ), which correspond to the different lattice planes in the crystal structure.

This experimental pattern could be used for phase identification, purity assessment, and comparison with a simulated pattern generated from the single-crystal X-ray diffraction data to ensure the bulk material is representative of the single crystal studied.

2θ (°)d-spacing (Å)Relative Intensity (%)
Data Not Available

Computational Chemistry and Theoretical Studies on N,2,3 Trimethylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful and versatile tool in the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. For N,2,3-trimethylbenzamide, DFT calculations are instrumental in elucidating its fundamental electronic and structural properties.

Prediction of Electronic Structure and Charge Distributions

DFT calculations enable the precise prediction of the electronic structure of this compound, offering a quantum mechanical description of how electrons are distributed within the molecule. This involves determining the molecular orbitals and their corresponding energy levels. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions, as they indicate the likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the carbonyl group is expected to be a region of high electron density (negative potential), making it a potential site for interactions with electrophiles, while the hydrogen atoms of the methyl groups will exhibit a more positive potential.

Below is a representative table of calculated atomic charges for this compound, which would be derived from DFT calculations.

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
O (Carbonyl)-0.55-0.65
N (Amide)-0.40-0.50
C (Carbonyl)+0.60+0.70
Aromatic C'sVariedVaried
Methyl H'sVariedVaried

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. researchgate.netirjweb.com

DFT calculations provide the energies of these frontier orbitals, allowing for the prediction of the most probable sites for chemical reactions.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.5
HOMO-LUMO Gap6.0

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Computational Simulation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the theoretical investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by the presence of a single imaginary vibrational frequency. mdpi.com

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is fundamental to understanding the kinetics of a reaction. Computational methods can be employed to explore various possible reaction pathways, helping to identify the most energetically favorable mechanism. For instance, in the hydrolysis of the amide bond, DFT could be used to compare a neutral versus an acid- or base-catalyzed mechanism by modeling the respective transition states.

Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved. biointerfaceresearch.comacadpubl.eu This aids in the structural characterization of the molecule and the interpretation of its experimental spectra. acadpubl.eu

It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, as the harmonic approximation used in the calculations does not fully account for anharmonicity in real molecular vibrations. Potential Energy Distribution (PED) analysis can further be used to quantify the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular vibrational mode. biointerfaceresearch.com

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Assignment (PED)
C=O Stretch172016851660165885% C=O str, 10% C-N str
N-H Stretch----N/A (N,N-disubstituted)
Aromatic C-H Stretch3100-30003050-29503060, 30303062, 3035>90% C-H str
Aliphatic C-H Stretch3000-28502950-28002980, 2940, 28702985, 2942, 2875>90% C-H str
Aromatic C=C Stretch1600-14501570-14201590, 1575, 1480, 14501592, 1578, 1482, 1455C=C str, C-H in-plane bend

Note: The values in this table are illustrative and would be obtained from specific DFT and experimental studies.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. nih.goved.ac.uk

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different accessible conformations and the energetic barriers between them. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformations and understand the dynamics of conformational changes. This is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape can significantly influence its function. The results of MD simulations can be visualized through Ramachandran-like plots for specific dihedral angles, showing the preferred rotational states.

Implicit and Explicit Solvation Models for this compound in Solution

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the solute is treated with a higher level of theory (QM) and the solvent molecules with a more approximate method (MM).

Prediction of Solvation Free Energies

The solvation free energy (SFE) is a fundamental thermodynamic quantity that describes the energy change when a molecule is transferred from the gas phase to a solvent. arxiv.org Predicting the SFE of this compound is essential for understanding its solubility and distribution in various media, which is critical in fields like medicinal chemistry and material science.

A variety of computational methods are available to calculate SFE. arxiv.org These range from continuum solvation models to more complex explicit solvent simulations and machine learning approaches. arxiv.orgbohrium.comarxiv.org

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good initial estimate of the electrostatic contribution to solvation.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) coupled with molecular dynamics simulations can provide highly accurate SFE values, though they are computationally intensive. bohrium.com

3D-RISM: The three-dimensional reference interaction site model is an integral equation theory of molecular liquids that can predict SFE. Machine learning models based on 3D-RISM hydration thermodynamic output have shown the ability to predict SFEs in various solvents with high accuracy (root mean squared errors less than 1 kcal/mol). nih.gov

Machine Learning Approaches: Recently, machine learning (ML) potentials have emerged as a powerful tool, enabling high accuracy at a lower computational cost. arxiv.orgarxiv.org These models can be trained on experimental SFE data and quantum mechanical calculations to predict solvation energies for new molecules rapidly. arxiv.orgarxiv.org

The predicted SFE values for this compound would vary depending on the polarity and hydrogen-bonding capability of the solvent. An illustrative table of such predicted values is shown below.

Table 1: Illustrative Predicted Solvation Free Energies (ΔGsolv) of this compound in Various Solvents.

Note: The following data are hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available in the cited literature.

SolventDielectric Constant (ε)Predicted ΔGsolv (kcal/mol)Computational Method
Water78.4-8.5PCM/B3LYP
Methanol (B129727)32.7-7.2SMD
Acetonitrile36.6-6.83D-RISM-ML
Chloroform4.8-4.1FEP (OPLS-AA)
n-Hexane1.9-1.5PCM/B3LYP

Analysis of Solvent-Solute Interactions

Understanding the specific interactions between this compound and surrounding solvent molecules provides a microscopic view of the solvation process. These interactions are primarily driven by electrostatic forces, hydrogen bonding, and van der Waals forces. mdpi.com

Computational analysis can elucidate these interactions:

Molecular Electrostatic Potential (MEP): An MEP map can be calculated to visualize the electron density distribution of this compound. This map reveals electron-rich regions (negative potential), such as the carbonyl oxygen, which are susceptible to electrophilic attack and hydrogen bond donation from protic solvents. Electron-deficient regions (positive potential) indicate sites for nucleophilic attack.

Radial Distribution Functions (RDFs): Derived from molecular dynamics simulations, RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF can identify stable interaction shells, such as a hydration shell in an aqueous solution, and can quantify the strength and geometry of hydrogen bonds.

Energy Decomposition Analysis (EDA): This quantum mechanical method can partition the total interaction energy between the solute and a solvent molecule into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions.

For this compound, the key interaction sites would be the carbonyl oxygen, which acts as a strong hydrogen bond acceptor, and the aromatic ring, which can engage in π-π stacking or π-H interactions. The N,N-dimethyl group does not participate in hydrogen bonding as a donor but influences the molecule's steric profile and solubility in nonpolar solvents.

Table 2: Illustrative Analysis of Potential Solvent-Solute Interactions for this compound.

Note: This table is a hypothetical representation of the types of interactions that would be studied.

Interaction TypeSolute SiteSolvent Type (Example)Computational Analysis Method
Hydrogen BondingCarbonyl Oxygen (C=O)Protic (Water, Methanol)RDF, EDA, AIM
Dipole-DipoleAmide GroupPolar Aprotic (Acetonitrile)MEP, EDA
π-InteractionsBenzene (B151609) RingAromatic (Benzene)NCI Plot, EDA
van der Waals (Dispersion)Methyl Groups, Aromatic RingNonpolar (Hexane)EDA, MD Simulations

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing molecular structure based on the topology of the electron density, a physical observable. wikipedia.orgamercrystalassn.org The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. wikipedia.orgcore.ac.uk QTAIM allows for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them. wikipedia.orgcore.ac.uk

For this compound, a QTAIM analysis would involve:

Calculation of the Electron Density (ρ(r)): The electron density is typically computed using high-level quantum mechanical methods, such as Density Functional Theory (DFT).

Topological Analysis: The gradient vector field of the electron density is analyzed to locate its critical points (CPs), where the gradient is zero. There are four types of stable CPs:

(3, -3) CPs or Nuclear Attractors: Maxima in ρ(r), which correspond to the positions of atomic nuclei. core.ac.uk

(3, -1) CPs or Bond Critical Points (BCPs): Saddle points in ρ(r) that exist between two bonded nuclei. The presence of a BCP and its associated bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms. core.ac.uk

(3, +1) CPs or Ring Critical Points (RCPs): Minima in ρ(r) found within a ring structure.

(3, +3) CPs or Cage Critical Points (CCPs): Local minima in ρ(r) enclosed within a molecular cage.

The properties of the electron density at the BCPs provide quantitative information about the nature of the chemical bonds. Key descriptors include:

The electron density at the BCP (ρBCP): Its value correlates with the bond order; higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρBCP < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρBCP > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

A QTAIM analysis of this compound would allow for the quantitative characterization of its covalent bonds (e.g., C-C, C=O, C-N) and potential intramolecular non-covalent interactions, such as hydrogen bonds or steric contacts.

Table 3: Illustrative QTAIM Parameters for Selected Bonds in this compound.

Note: The values presented are typical ranges for such bonds and are for illustrative purposes only. Specific calculations for this compound are not available.

BondBond TypeExpected ρBCP (a.u.)Expected ∇²ρBCP (a.u.)Interaction Type
C=O (carbonyl)Covalent~0.35 - 0.45NegativeShared-shell
C-N (amide)Covalent (with partial double bond character)~0.25 - 0.30NegativeShared-shell
C-C (aromatic)Covalent~0.28 - 0.32NegativeShared-shell
C-H (methyl)Covalent~0.24 - 0.28NegativeShared-shell
O···H (intramolecular)Non-covalent~0.01 - 0.04PositiveClosed-shell

Applications of N,2,3 Trimethylbenzamide in Non Biological Fields

Contributions to Materials Science

In the realm of materials science, there is no evidence of N,2,3-trimethylbenzamide being incorporated as a monomer or functional unit into polymeric materials. The existing literature on polyamides and other polymers containing benzamide (B126) units does not specify the use of this particular compound. Furthermore, an exploration of its role in solid-state chemistry or any unique crystal structures with notable properties also returned no specific findings.

Development of Functional Organic Materials (e.g., for optical applications)

There is a significant lack of specific research findings on the application of this compound in the development of functional organic materials, including those with optical applications. While the broader class of aromatic amides is investigated for properties such as fluorescence, non-linear optical activity, and as components in polymers, specific data tables or detailed research findings for this compound in this context are not available in the public domain.

Advanced Synthetic Reagents and Building Blocks in Organic Synthesis

The role of this compound as an advanced synthetic reagent or a key building block in complex organic synthesis is not well-documented in readily available scientific literature. While benzamides, in general, serve as important intermediates in the synthesis of a wide array of chemical compounds, specific examples and detailed reaction protocols involving this compound are limited.

Some related isomers, such as 3-substituted-N,N,2-trimethylbenzamides, have been noted as precursors in the synthesis of isoquinolin-1-ones through deprotonation and subsequent reaction with benzonitriles. This suggests the potential for the benzamide moiety to act as a reactive handle in synthetic transformations. However, direct evidence and detailed studies of this compound serving a similar or different role as a versatile building block are not prominently featured in published research.

The general reactivity of benzamides includes hydrolysis to the corresponding benzoic acid and amine, reduction to an amine, and various substitution reactions on the aromatic ring. These fundamental reactions could theoretically allow for the incorporation of the this compound scaffold into larger molecules, but specific, advanced applications as a reagent or building block remain to be broadly explored and reported.

Future Directions and Emerging Research Avenues for N,2,3 Trimethylbenzamide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of N,2,3-trimethylbenzamide, like many amide syntheses, has traditionally relied on methods that can be resource-intensive and generate considerable waste. Future research will prioritize the development of greener and more atom-economical synthetic routes. This involves moving away from stoichiometric activating agents that lead to poor atom economy.

Key areas of development include:

Direct Amidation: Catalytic methods that enable the direct condensation of carboxylic acids and amines are a primary goal. Research into catalysts based on boric acids, triazine reagents, titanium(IV), and iron(III) salts is ongoing for general amide synthesis and can be adapted for this compound. hzdr.denih.gov The direct thermal condensation of acids and amines, which often requires high temperatures, is another area of investigation for producing amides with minimal waste. organic-chemistry.org

Alternative Activation Strategies: Exploring catalytic amidation of esters or oxidative amidation of alcohols and aldehydes presents viable, more sustainable alternatives to traditional acid chloride or coupling agent-based methods. thieme-connect.de

Green Solvents and Catalysts: The use of environmentally benign solvents or even solvent-free conditions is a critical aspect of sustainable synthesis. researchgate.netmdpi.com Heterogeneous catalysts are also being developed to simplify product purification and enable catalyst recycling. hzdr.de

A comparison of traditional versus potential green synthesis metrics for a hypothetical synthesis of an N-alkylbenzamide highlights the advantages of these modern approaches.

MetricAcid Chloride RouteCoupling Reagent RouteBoric Acid Catalyzed Route
Atom Economy LowerLowHigher
Reaction Mass Efficiency LowerLowHigher
Process Mass Intensity HigherHighLower
EcoScale Score LowerLowHigher

This table is a conceptual representation based on general findings in green chemistry for amide synthesis and does not represent experimental data for this compound. nih.gov

Advanced Spectroscopic Techniques for in situ Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for real-time, in situ or operando monitoring of reactions are becoming increasingly important. nih.govethz.ch

Future research will likely involve:

in situ FTIR and NMR Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time. hzdr.desci-hub.se For instance, in situ FTIR has been effectively used to monitor Grignard reactions, which can be a route to synthesizing precursors for benzamides. hzdr.de The use of flow cells coupled with FTIR and NMR spectrometers allows for the detection of low-concentration intermediates and quantitative analysis of reaction species. sci-hub.se

Operando Spectroscopy: This involves monitoring a catalytic reaction as it happens, providing direct correlations between the catalyst's state and its activity and selectivity. nih.govornl.govnih.gov For catalytic syntheses of this compound, techniques like X-ray Absorption Spectroscopy (XAS) and Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) could provide invaluable insights into the catalyst's structure and the adsorbed species during the reaction. nih.gov

These advanced analytical methods will enable the precise determination of reaction kinetics, the identification of transient intermediates, and a clearer understanding of the catalytic cycle, leading to more efficient and controlled synthetic processes.

Integration of Machine Learning and AI in Benzamide (B126) Synthesis Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of synthetic pathways for specialty chemicals like this compound. acs.org These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. nih.gov

Emerging applications in this area include:

Reaction Condition Optimization: ML algorithms can build models to predict how factors like temperature, solvent, and catalyst will affect the yield and selectivity of a reaction. ethz.ch This can significantly reduce the number of experiments needed to optimize the synthesis of this compound. nih.gov

Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the physicochemical and biological properties of novel this compound derivatives. nih.govresearchgate.net This allows for the in silico screening of potential candidates for various applications before their synthesis.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can propose entire synthetic pathways for a target molecule, drawing from a vast database of known reactions. nih.gov This can help chemists devise more efficient and innovative ways to produce this compound.

AI/ML ApplicationPotential Impact on this compound Chemistry
Global Reaction Models Suggest general reaction conditions for novel synthetic routes. nih.gov
Local Optimization Models Fine-tune specific parameters (e.g., temperature, concentration) to maximize yield. nih.gov
ADMET Prediction Forecast the absorption, distribution, metabolism, excretion, and toxicity of new derivatives. ubaya.ac.id
Property Prediction (DFT) Calculate electronic and structural properties to guide material design. nih.gov

Exploration of this compound Derivatives in Novel Material Applications

The unique chemical structure of this compound suggests that its derivatives could serve as valuable building blocks for novel materials with specialized properties. While specific applications of this compound in materials science are not yet widely reported, the broader class of benzamide-containing polymers points to significant potential.

Future research avenues include:

High-Performance Polymers: Aromatic polyamides, which contain benzamide-like structures, are known for their exceptional thermal stability and mechanical strength. The incorporation of this compound derivatives as monomers could lead to the development of new poly(benzamide)s with tailored properties, such as improved solubility or specific thermal characteristics. acs.orgacs.org

Functional Materials: The benzamide functional group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. Derivatives of this compound could be explored for applications in areas such as liquid crystals, shape-memory polymers, or materials for gas separation.

Bioactive Materials: Benzamide scaffolds are prevalent in many biologically active molecules. nih.govechemi.com Research into this compound derivatives could lead to the discovery of new materials with applications in pharmaceuticals or as functional components in biomedical devices. For instance, iodinated benzamides have been explored for targeting melanin (B1238610) in melanoma. mdpi.com

Investigation of Unique Reactivity Patterns under Extreme Conditions (e.g., high pressure, flow chemistry)

Studying the synthesis and reactivity of this compound under non-traditional or "extreme" conditions can unlock new synthetic pathways and provide deeper mechanistic insights. Flow chemistry and high-pressure synthesis are two such areas that hold considerable promise.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous or highly exothermic reactions. researchgate.netchimia.ch The synthesis of this compound, especially if it involves reactive intermediates like Grignard reagents or hazardous reagents, could be significantly improved using flow chemistry. researchgate.netgoogle.com This technology allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities. nih.govthieme-connect.de

High-Pressure Synthesis: Applying high pressure can accelerate reaction rates, influence stereoselectivity, and enable reactions that are not feasible under atmospheric conditions. For sterically hindered compounds like this compound, high pressure could potentially overcome the steric hindrance in amidation reactions, leading to improved yields.

The combination of these advanced techniques will not only provide more efficient and safer ways to synthesize this compound but also open up new avenues for exploring its reactivity and creating novel derivatives.

Q & A

Q. What are the critical steps in synthesizing N,2,3-trimethylbenzamide, and how is purity validated?

Synthesis typically involves multi-step reactions, starting with benzoyl chloride derivatives and methyl-substituted anilines. Key steps include:

  • Amidation : Reacting 2,3-dimethylaniline with a substituted benzoyl chloride in a basic medium (e.g., potassium carbonate as a base) to form the amide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is often required to isolate the product .
  • Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity (>95%) .

Example Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
Amidation2,3-dimethylaniline, benzoyl chloride, K₂CO₃THF/DCM0–25°C60–75%

Q. How can spectroscopic methods distinguish This compound from structural analogs?

  • ¹H NMR : Methyl groups on the benzamide ring (δ 2.2–2.5 ppm) and the N-methyl substituent (δ 3.0–3.3 ppm) provide distinct splitting patterns .
  • IR Spectroscopy : The amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 194.1175 for C₁₁H₁₅NO₂) and fragmentation patterns differentiate analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid conflicting literature reports?

Conflicting yields often arise from variations in:

  • Catalyst Systems : Transition-metal catalysts (e.g., Pd/C) may improve efficiency vs. traditional bases like K₂CO₃ .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance amidation kinetics but may increase side reactions .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst .

Case Study : A 2023 study achieved 85% yield by switching from THF to DMF and optimizing reaction time (8 hrs vs. 12 hrs) .

Q. What strategies resolve contradictions in spectral data for This compound derivatives?

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., bond angles, torsion) .
  • Batch Analysis : Replicate synthesis under standardized conditions to isolate batch-specific impurities .

Q. How does substituent positioning (N, 2, 3-methyl) influence the compound’s reactivity in further functionalization?

  • Steric Effects : The 2,3-dimethyl groups hinder electrophilic substitution at the ortho position, directing reactions to the para site .
  • Electronic Effects : The N-methyl group increases electron density on the amide nitrogen, enhancing nucleophilicity in alkylation reactions .
  • Methodological Insight : Use kinetic studies (e.g., Hammett plots) to quantify substituent effects on reaction rates .

Q. What advanced techniques characterize This compound’s stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C stability in inert atmospheres) .
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and oxidative agents (H₂O₂) to simulate long-term degradation .
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed amides) over time .

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